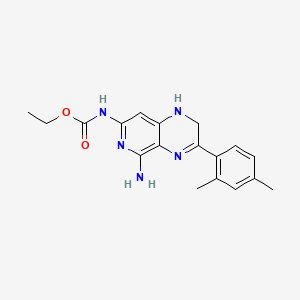

Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate

Beschreibung

This compound belongs to a class of pyridopyrazine derivatives known for their antimitotic and anticancer activities. Its structure includes a 5-amino group, a 2,4-dimethylphenyl substituent at position 3, and an ethyl carbamate moiety at position 5. The molecule interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at mitosis . Preclinical studies highlight its efficacy against multidrug-resistant cancers, particularly when compared to vinca alkaloids like vincristine .

Eigenschaften

CAS-Nummer |

82585-93-1 |

|---|---|

Molekularformel |

C18H21N5O2 |

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

ethyl N-[5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |

InChI |

InChI=1S/C18H21N5O2/c1-4-25-18(24)23-15-8-13-16(17(19)22-15)21-14(9-20-13)12-6-5-10(2)7-11(12)3/h5-8,20H,4,9H2,1-3H3,(H3,19,22,23,24) |

InChI-Schlüssel |

NTKLGSCBWUFSAC-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=C(C=C(C=C3)C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrido[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

Attachment of the Ethyl Carbamate Group: This is achieved by reacting the intermediate with ethyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and ethyl carbamate groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halides and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Modifications at Position 3

Key Trends :

- Electron-withdrawing groups (e.g., dichlorophenyl) shift activity toward transporter inhibition rather than tubulin binding .

- Bulky hydrophobic groups (e.g., 2,4-dimethylphenyl) enhance tubulin affinity and cytotoxicity .

- Hydroxylation of phenyl rings improves potency but necessitates methylation for metabolic stability .

Carbamate Group Modifications

Key Trends :

Chirality and Stereochemical Effects

- Racemic vs. Enantiomers: The S-isomer of ethyl [5-amino-3-(4-hydroxyphenyl)-...]carbamate exhibits 3–5-fold higher potency than the R-isomer in mitotic arrest assays .

- Metabolite Activity : Hydroxylated metabolites of the target compound (e.g., 4-hydroxyphenyl derivatives) retain activity but require methylation to avoid rapid clearance .

Mechanistic and Resistance Profiles

- Tubulin Binding : The target compound inhibits tubulin polymerization at IC50 values comparable to NSC 370147 (1–10 nM range) but is less potent than vincristine .

- Multidrug Resistance : Unlike vincristine, the compound remains active against P388/ADR (Adriamycin-resistant) and P388/VCR (vincristine-resistant) sublines due to its distinct binding site on tubulin .

- Metabolic Stability : The 2,4-dimethylphenyl group reduces oxidative metabolism compared to unsubstituted phenyl analogs, prolonging half-life in vivo .

Biologische Aktivität

Ethyl (5-amino-3-(2,4-dimethylphenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)carbamate, identified by its CAS number 82585-93-1, is a complex organic compound with promising biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N5O2 |

| Molecular Weight | 339.4 g/mol |

| Density | 1.33 g/cm³ |

| Boiling Point | 501.6 °C at 760 mmHg |

| Flash Point | 257.2 °C |

The compound features a pyrido[3,4-b]pyrazine core, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

- Formation of the Pyrido[3,4-b]pyrazine Core : Cyclization of appropriate precursors.

- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.

- Attachment of the Ethyl Carbamate Group : This is done by reacting intermediates with ethyl chloroformate in the presence of a base.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds similar to this compound demonstrate significant antimicrobial activity against a range of pathogens. For example:

- Staphylococcus aureus

- Candida albicans

These studies utilized methods such as disk diffusion to evaluate antimicrobial efficacy .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit tumor cell proliferation. For instance:

- A series of related compounds showed selective activity against human tumor cell lines including KB and HepG2/A2.

- Structure-activity relationship (SAR) studies suggest that modifications to the side chain can enhance biological activity .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may modulate their activity and lead to various biological effects .

Case Studies and Research Findings

Recent research has focused on elucidating the biological mechanisms and therapeutic potentials of this compound:

- Antimicrobial Studies : The compound was tested against various microorganisms with positive results indicating effective inhibition.

- Antitumor Studies : In vitro tests demonstrated that derivatives of this compound significantly inhibited cancer cell growth compared to control groups.

These findings highlight the need for further exploration into its therapeutic applications and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.